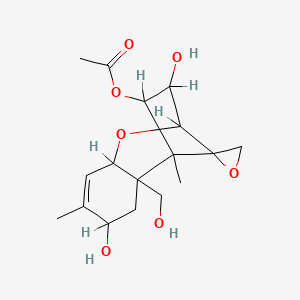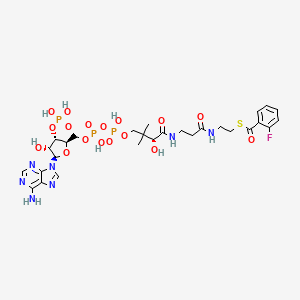
2-Fluorobenzoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluorobenzoyl-CoA is a fluorobenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-fluorobenzoic acid. It derives from a benzoyl-CoA and a 2-fluorobenzoic acid.
Applications De Recherche Scientifique
Enzymatic Characterization and Metabolic Pathways
Enzymatic Activation in Pseudomonas
The enzymes catalyzing the formation of coenzyme A (CoA) thioesters of various aromatic acids, including fluorobenzoates, were studied in a denitrifying Pseudomonas species. This research highlights the specificity and catalytic properties of these enzymes, which play a crucial role in the activation of aromatic acids under anaerobic conditions (Altenschmidt, Oswald, & Fuchs, 1991).
Novel Aerobic 2-Aminobenzoate Metabolism
An aerobic pathway for the metabolism of 2-aminobenzoate via 2-aminobenzoyl-CoA was discovered in a Pseudomonas strain. This study contributes to understanding the enzymatic processes involved in the activation and degradation of fluorobenzoates and other related compounds under aerobic conditions (Altenschmidt & Fuchs, 1992).
Anaerobic Degradation of Halobenzoates
Research on Thauera chlorobenzoica, a denitrifying bacterium, reveals its capability to degrade halobenzoates like fluorobenzoates under anaerobic conditions. This study provides insights into the enzymatic pathways involved in the degradation of environmentally relevant compounds like fluorobenzoates (Kuntze et al., 2011).
Chemical Properties and Synthesis Applications
Protective Groups in Synthesis of Glycopeptides
Fluorobenzoyl groups, including 2-fluorobenzoyl, have been investigated as protective groups in carbohydrate and glycopeptide synthesis. Their properties help suppress undesirable reactions, like beta-elimination, offering advantages in the formation of glycosidic bonds (Sjölin & Kihlberg, 2001).
ATP-Dependent C–F Bond Cleavage
The study on the denitrifying bacterium Thauera aromatica showed ATP-dependent cleavage of the C–F bond in fluorobenzoates. This process is crucial for the biodegradation of fluoroaromatics, including 4-fluorobenzoyl-coenzyme A, under anoxic conditions, providing a pathway for breaking down persistent pollutants (Tiedt et al., 2016).
Environmental and Material Science Implications
Copper (II) Adsorption Using Modified Activated Carbon
A study explored the use of activated carbon modified with 1-(2-fluorobenzoyl)-thiourea for the removal of toxic metal ions. This work highlights the environmental applications of fluorobenzoyl derivatives in water purification and toxic metal ion removal (Ghaedi et al., 2015).
Activation of Aromatic Acids in Pseudomonas
Further insights into the activation of aromatic acids, including fluorobenzoates, in a denitrifying Pseudomonas strain were provided. This study enhances the understanding of the biochemical processes in bacteria that contribute to the degradation of environmentally significant compounds (Ziegler, Buder, Winter, & Fuchs, 2004).
Propriétés
Nom du produit |
2-Fluorobenzoyl-CoA |
|---|---|
Formule moléculaire |
C28H39FN7O17P3S |
Poids moléculaire |
889.6 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-fluorobenzenecarbothioate |
InChI |
InChI=1S/C28H39FN7O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-5-3-4-6-16(15)29)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |
Clé InChI |
JJZDBMQDENLSBH-TYHXJLICSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4F)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4F)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



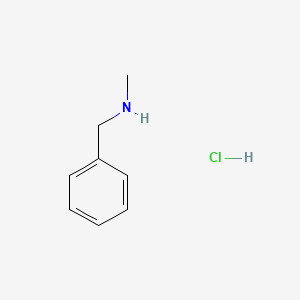
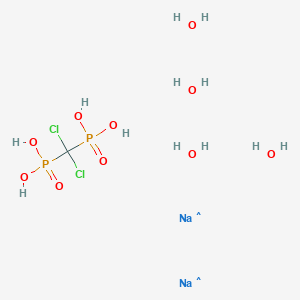

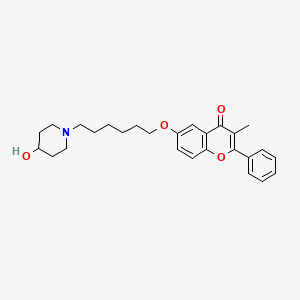
![methyl (7E)-7-[(2S)-2-octyl-5-oxocyclopent-3-en-1-ylidene]heptanoate](/img/structure/B1245760.png)





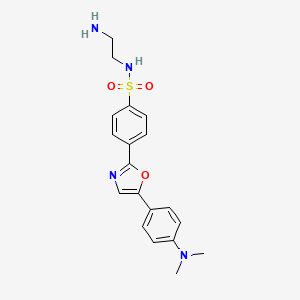
![2-[5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-1H-imidazol-4-yl]ethanamine](/img/structure/B1245771.png)
